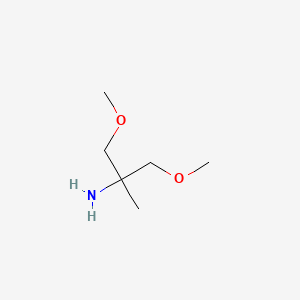

1,3-Dimethoxy-2-methylpropan-2-amine

Cat. No. B2553214

Key on ui cas rn:

130874-19-0

M. Wt: 133.191

InChI Key: VYTRXLKAYKOFKL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04999369

Procedure details

To a 3-necked 3 L RB flask equipped with overhead stirrer, condenser and N2 inlet line was added NaH (Morton Thiokol, Inc.-Alfa Products, 60% in mineral oil, 44 g, 1.1 mol). After washing with hexane (3×200 mL), dry THF (1.1 L) was added to the flask. After cooling to 0°, 2-amino-3-methoxy-2-methyl-1-propanol (61C, 119.16 g, 1.0 mol) was added dropwise to the flask at such a rate that the reaction temperature remained below 30°. The resulting slurry was cooled to 0°. Iodomethane (Aldrich, 141.94 g, 1.0 mol, 62.25 mL) was added dropwise to the mixture at such a rate that the reaction temperature remained below 30°. After the mixture was stirred for 1 h, EtOH (25 mL) was added to quench the reaction. The volume of the reaction was reduced to 200 mL. This material was diluted to 2 L with Et2O, filtered and the solvent removed. Fractional distillation of this material gave 91.02 g (68.3% yield of 1,1-bis-(methoxymethyl)ethylamine, bp 146°-149°, (C,H,N).

Yield

68.3%

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].[NH2:3][C:4]([CH3:10])([CH2:7][O:8][CH3:9])[CH2:5][OH:6].IC.[CH3:13]CO>CCOCC>[CH3:9][O:8][CH2:7][C:4]([NH2:3])([CH2:5][O:6][CH3:13])[CH3:10] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

44 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

119.16 g

|

|

Type

|

reactant

|

|

Smiles

|

NC(CO)(COC)C

|

Step Three

|

Name

|

|

|

Quantity

|

62.25 mL

|

|

Type

|

reactant

|

|

Smiles

|

IC

|

Step Four

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After the mixture was stirred for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 3-necked 3 L RB flask equipped with overhead stirrer, condenser and N2 inlet line

|

WASH

|

Type

|

WASH

|

|

Details

|

After washing with hexane (3×200 mL), dry THF (1.1 L)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 0°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remained below 30°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting slurry was cooled to 0°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remained below 30°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to quench

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Fractional distillation of this material

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCC(C)(COC)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 68.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |